trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate
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Overview
Description
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate: is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexane, featuring a benzyloxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate typically involves the esterification of trans-4-(benzyloxy)methylcyclohexanecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group in trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzyloxycyclohexanecarboxylic acid.
Reduction: 4-(benzyloxy)cyclohexanemethanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound in the investigation of metabolic pathways .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins .
Mechanism of Action
The mechanism of action of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and hydrolysis reactions .
Comparison with Similar Compounds
- trans-4-(benzyloxy)methylcyclohexanecarboxylic acid
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Comparison: trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. The presence of the benzyloxy group also enhances its potential for undergoing various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 4-phenylmethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI Key |
QORLPNCJJITLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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